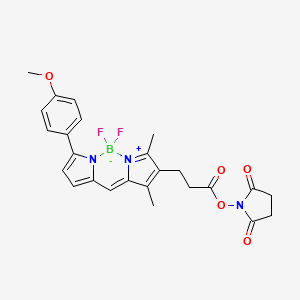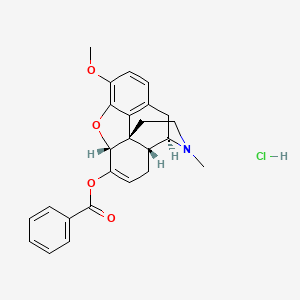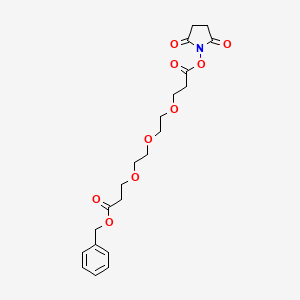
BI-4464
Vue d'ensemble
Description
BI-4464 is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Mécanisme D'action
Target of Action
BI-4464 is a highly selective ATP competitive inhibitor of PTK2/FAK . PTK2/FAK (Protein Tyrosine Kinase 2/Focal Adhesion Kinase) is a non-receptor protein tyrosine kinase involved in cellular adhesion and spreading processes.
Mode of Action
This compound interacts with its target, PTK2/FAK, by competing with ATP, thereby inhibiting the kinase activity of PTK2/FAK . This inhibition disrupts the downstream signaling pathways regulated by PTK2/FAK.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PTK2/FAK signaling pathway. PTK2/FAK is involved in various cellular processes, including cell migration, proliferation, and survival. By inhibiting PTK2/FAK, this compound can potentially disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PTK2/FAK activity. This can lead to the disruption of cellular processes regulated by PTK2/FAK, potentially affecting cell migration, proliferation, and survival .
Analyse Biochimique
Biochemical Properties
BI-4464 plays a significant role in biochemical reactions. It interacts with the PTK2/FAK protein kinase, acting as a highly selective, ATP competitive inhibitor . The nature of these interactions is competitive, meaning that this compound competes with ATP for binding to the PTK2/FAK protein kinase .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) cell lines with IC50 values of approximately 5 nM . This suggests that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism within these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an ATP competitive inhibitor of PTK2/FAK protein kinase . By competing with ATP for binding to this kinase, this compound can inhibit its activity, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, this compound has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) cell lines with IC50 values of approximately 5 nM after 18 hours of treatment .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a PTK2 ligand, it is likely that this compound interacts with enzymes and cofactors involved in the metabolic pathways of this protein kinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BI-4464 typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the methoxy group and the trifluoromethylpyrimidinyl moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
BI-4464 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
BI-4464 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Researchers investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-methoxy-3-pyridinyl)-1-methylpiperidine hydrochloride
- N-(6-methoxy-3-pyridinyl)-3-thiophenecarboxamide
- 1-[(2-chloro-3-pyridinyl)carbonyl]-4-methylpiperidine
Uniqueness
Compared to similar compounds, BI-4464 stands out due to its unique combination of functional groups and structural features
Propriétés
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSZSMDFABHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI-4464 interact with its target protein, PTK2?
A1: The research paper describes the crystal structure of PTK2, also known as Focal adhesion kinase (FAK), in complex with this compound. [] This structural data reveals that this compound binds to the ATP-binding site of PTK2. [] While the specific interactions are detailed within the crystal structure, the paper itself does not delve into downstream effects of this binding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)








